

SR8278 as a Negative Control for GSK4112 Experiments: A Comparative Guide

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Compound of Interest			
Compound Name:	GSK4112		
Cat. No.:	B607842	Get Quote	

For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount for the validation of scientific findings. In studies involving the REV-ERBα agonist **GSK4112**, the synthetic antagonist SR8278 serves as an essential negative control. This guide provides a comprehensive comparison of these two molecules, detailing their mechanisms of action, opposing effects on gene expression, and protocols for their use in key experimental assays.

GSK4112 is a synthetic agonist of the nuclear receptor REV-ERBα, which plays a critical role in regulating circadian rhythms and metabolic pathways. By mimicking the natural ligand heme, **GSK4112** enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex to REV-ERBα, leading to the transcriptional repression of its target genes.[1][2] Conversely, SR8278 is the first identified synthetic antagonist of REV-ERBα.[3] It is structurally similar to **GSK4112** but functions to block the transcriptional repression activity of REV-ERBα, effectively reversing the effects of both **GSK4112** and the endogenous ligand heme.[4] This direct opposition in function makes SR8278 an ideal negative control to ensure that the observed effects of **GSK4112** are indeed mediated through REV-ERBα.

Comparative Analysis of GSK4112 and SR8278

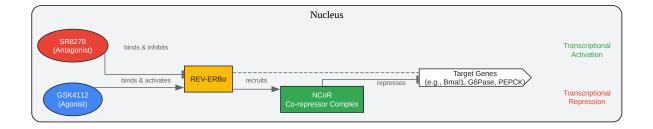
The distinct activities of **GSK4112** and SR8278 on REV-ERBα are reflected in their effects on target gene expression and their potency in cell-based assays.



Parameter	GSK4112	SR8278	Reference
Mechanism of Action	REV-ERBα Agonist	REV-ERBα Antagonist	[1][3]
Effect on REV-ERΒα	Enhances NCoR recruitment and transcriptional repression	Blocks transcriptional repression	[2][4]
Effect on Target Gene Expression (Bmal1, G6Pase, PEPCK)	Suppression	Stimulation/De- repression	[4]
Potency (Bmal1 Luciferase Reporter Assay)	IC50 = 2.3 μM	EC50 = 0.47 μM	[4]

Signaling Pathways and Experimental Workflow

The opposing actions of **GSK4112** and SR8278 on the REV-ERB α signaling pathway are central to their respective functions. **GSK4112** promotes the repression of target genes, while SR8278 alleviates this repression.

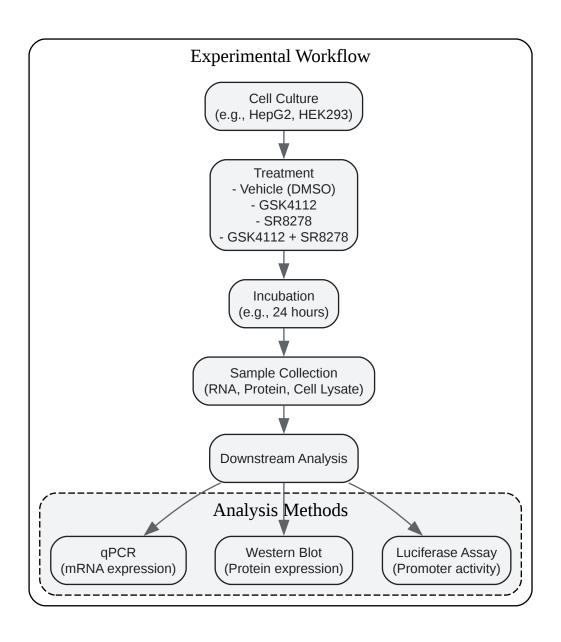


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Caption: Opposing effects of **GSK4112** and SR8278 on REV-ERB α signaling.



A typical experimental workflow to compare the effects of **GSK4112** and SR8278 involves treating cultured cells with the compounds and subsequently analyzing the expression of REV-ERBα target genes at the mRNA and protein levels.



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